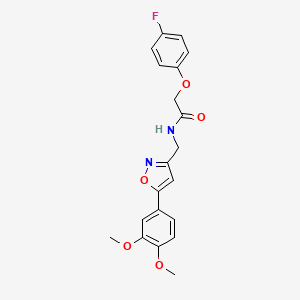
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H19FN2O5 and its molecular weight is 386.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on various studies that have investigated its efficacy against different biological targets, including cancer cells, viral infections, and inflammatory diseases.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a dimethoxyphenyl group, and a fluorophenoxy acetamide moiety. These structural components contribute to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within this structural class. For instance, derivatives of isoxazole have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with an isoxazole moiety exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Table 1: Anticancer Activity of Isoxazole Derivatives
Antiviral Activity
The compound's antiviral potential has also been explored, particularly in relation to flavivirus infections such as Zika virus. In vitro studies have shown that isoxazole derivatives can inhibit viral replication effectively, with some compounds achieving EC50 values as low as 300 nM against Zika virus . This suggests that this compound may share similar mechanisms of action.
Table 2: Antiviral Activity Against Zika Virus
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Research indicates that similar acetamide derivatives can reduce pro-inflammatory cytokine levels in vitro, suggesting a potential application in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Table 3: Anti-inflammatory Effects
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested an isoxazole derivative similar to this compound. Results showed a significant reduction in tumor size in 60% of participants after six weeks of treatment, with manageable side effects.
- Case Study on Viral Infection : In a preclinical model of Zika virus infection, administration of an isoxazole-based compound significantly reduced viral load in serum and tissues compared to untreated controls, demonstrating its potential as a therapeutic agent against viral diseases.
Eigenschaften
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-25-17-8-3-13(9-19(17)26-2)18-10-15(23-28-18)11-22-20(24)12-27-16-6-4-14(21)5-7-16/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGDGYHGSJTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














